m-Benzyloxy benzenesulfonic acid
Overview
Description
m-Benzyloxy benzenesulfonic acid is an aromatic sulfonic acid derivative characterized by the presence of a benzyloxy group attached to the meta position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
m-Benzyloxy benzenesulfonic acid can be synthesized through the sulfonation of m-benzyloxybenzene using concentrated sulfuric acid. The reaction typically involves heating m-benzyloxybenzene with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the meta position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous sulfonation processes using oleum (fuming sulfuric acid) to achieve high yields and purity. The reaction conditions are optimized to ensure efficient sulfonation while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
m-Benzyloxy benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Esterification: The sulfonic acid group can react with alcohols to form sulfonate esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Esterification: Alcohols and acid catalysts like sulfuric acid are utilized.
Major Products Formed
Substitution: Formation of substituted benzenesulfonic acids.
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of benzyloxy alcohols.
Esterification: Formation of sulfonate esters.
Scientific Research Applications
m-Benzyloxy benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, detergents, and surfactants.
Mechanism of Action
The mechanism of action of m-Benzyloxy benzenesulfonic acid involves its interaction with molecular targets through its sulfonic acid and benzyloxy groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, lacking the benzyloxy group.
p-Toluenesulfonic Acid: Contains a methyl group at the para position instead of a benzyloxy group.
Sulfanilic Acid: Features an amino group at the para position.
Uniqueness
m-Benzyloxy benzenesulfonic acid is unique due to the presence of the benzyloxy group at the meta position, which imparts distinct chemical reactivity and properties compared to other sulfonic acids. This structural feature makes it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
3-phenylmethoxybenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c14-18(15,16)13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUAZAANXRDVCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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